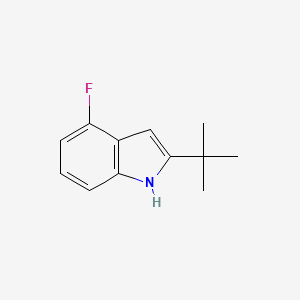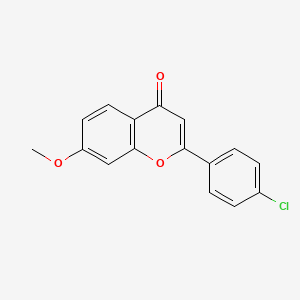
2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one is a synthetic organic compound belonging to the benzopyran family This compound is characterized by its benzopyran core structure, which is substituted with a 4-chlorophenyl group at the 2-position and a methoxy group at the 7-position
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with 7-methoxy-4H-1-benzopyran-4-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, often ethanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosinase, which plays a role in melanin biosynthesis . By inhibiting these enzymes, the compound can exert its effects, such as reducing inflammation or suppressing immune responses. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-7-methoxy-4H-chromen-4-one can be compared with other similar compounds in the benzopyran family, such as:
4H-1-Benzopyran-4-one, 2-(4-chlorophenyl)-3-hydroxy-: This compound has a hydroxyl group at the 3-position instead of a methoxy group at the 7-position, which may result in different biological activities.
4H-1-Benzopyran-4-one, 2-(4-chlorophenyl)-3-methoxy-: Similar to the target compound but with the methoxy group at the 3-position, potentially leading to variations in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and biological activities.
Properties
CAS No. |
70354-15-3 |
|---|---|
Molecular Formula |
C16H11ClO3 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C16H11ClO3/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-9H,1H3 |
InChI Key |
SQLUWUXBLLPJIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

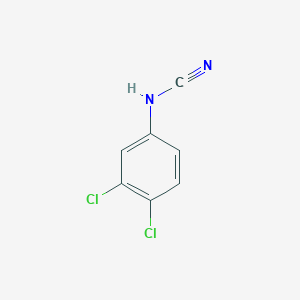
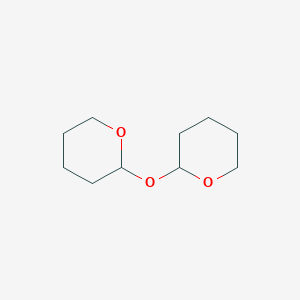
![1-[6-(Benzyloxy)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B8725532.png)
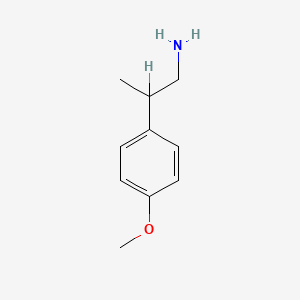

![2-[(2-bromophenyl)methoxy]oxane](/img/structure/B8725555.png)
![3-[(Cyclopentylmethyl)amino]-N-methylbenzamide](/img/structure/B8725570.png)
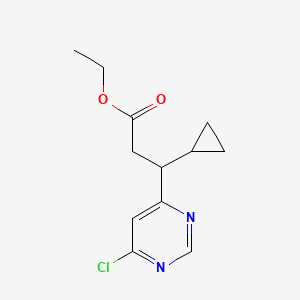
![N-[(5-chloropyridin-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B8725587.png)
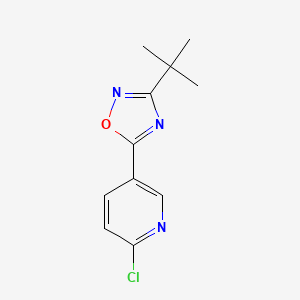
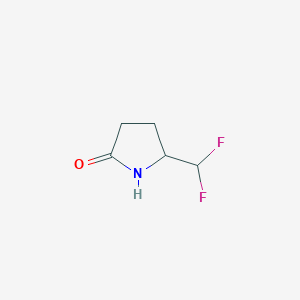
![(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B8725629.png)
